N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide -

N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide

Catalog Number: EVT-4011948
CAS Number:
Molecular Formula: C17H20N2O6S
Molecular Weight: 380.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(Z)-3-(3,4-Dimethoxy­phen­yl)‐2‐(4‐methoxy­phen­yl)acrylonitrile

Compound Description: (Z)-3-(3,4-Dimethoxy­phen­yl)‐2‐(4‐methoxy­phen­yl)acrylonitrile is a dipolarophile, a compound that readily reacts with 1,3-dipoles in cycloaddition reactions. It is used in the synthesis of bioactive heterocycles. []

Relevance: This compound shares the core 3,4-dimethoxyphenyl and 4-methoxyphenyl substituents with N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide. The acrylonitrile moiety in this compound could potentially be transformed into the glycinamide portion of the target compound through various synthetic steps. []

2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide

Compound Description: 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide is a benzimidazole derivative synthesized through a one-pot reductive cyclization reaction. Its structure has been confirmed through spectroscopic techniques like IR, 1H-NMR, 13C-NMR, and LC-MS. []

Relevance: This compound and N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide both contain the 3,4-dimethoxyphenyl and 4-methoxyphenyl groups. The presence of these common aromatic substituents suggests a possible shared synthetic pathway or potential for similar biological activities. []

8-Substituted-2,5-dihydro-2-(4-methoxyphenyl/3,4-dimethoxyphenyl)-4-(2-thienyl)-1,5-benzothiazepines

Compound Description: This group of compounds represents a series of 1,5-benzothiazepines, synthesized from 5-substituted-2-aminobenzenethiols and α,β-unsaturated heterocyclic ketones. These compounds exhibit moderate antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa and good antifungal activity against Candida albicans. []

Relevance: The 8-substituted-2,5-dihydro-2-(4-methoxyphenyl/3,4-dimethoxyphenyl)-4-(2-thienyl)-1,5-benzothiazepines feature the 4-methoxyphenyl or 3,4-dimethoxyphenyl substituents, highlighting a structural similarity to N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide. The diverse substitutions at the 8-position allow for exploration of structure-activity relationships within this class of compounds. []

(2E)-3-(3,4-Dimethoxyphenyl)-1-(3-methyl-4-methoxyphenyl)prop-2-en-1-one

Compound Description: This compound, a chalcone analog, exhibits a planar molecular structure stabilized by intramolecular hydrogen bonding. Its crystal structure is held together by intermolecular C-H…O hydrogen bonds and π…π stacking interactions. []

Relevance: (2E)-3-(3,4-Dimethoxyphenyl)-1-(3-methyl-4-methoxyphenyl)prop-2-en-1-one is related to N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide due to the presence of the 3,4-dimethoxyphenyl group. This structural similarity might be indicative of a shared origin in synthetic pathways or potentially similar biological activities. []

6-Chloro-2,3,4,5-tetra­hydro-7,8-di­methoxy-1-(4-methoxy­phenyl)-1H-3-benzazepine

Compound Description: 6-Chloro-2,3,4,5-tetra­hydro-7,8-di­methoxy-1-(4-methoxy­phenyl)-1H-3-benzazepine is a benzazepine derivative prepared through an intramolecular condensation reaction. It is characterized by a seven-membered ring adopting a half-chair conformation. []

Relevance: This compound shares the 4-methoxy­phenyl substituent with N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide, although their core structures differ. This shared structural feature could indicate potential similarities in their interactions with biological targets or properties related to their aromatic moieties. []

(S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide (Apremilast)

Compound Description: Apremilast is a potent and orally active phosphodiesterase 4 (PDE4) and tumor necrosis factor-alpha (TNF-α) inhibitor. It emerged from a series of sulfone analogues during optimization efforts of PDE4 inhibitors. []

Relevance: Apremilast, while possessing a distinct core structure compared to N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide, shares the methanesulfonyl group linked to an aryl group, suggesting potential similarities in their pharmacophoric features or metabolic pathways related to this functional group. []

4-{[(1E)-(3,4-dimethoxyphenyl)methylene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one and 4-{[(1E)-(2-hydroxy-5-methoxyphenyl)methylene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

Compound Description: These two compounds are Schiff base ligands, characterized by a central pyrazolone ring with an imine linkage to a substituted phenyl ring. They exhibit tautomeric equilibria in solution and possess unique crystal structures determined by X-ray crystallography. []

Relevance: 4-{[(1E)-(3,4-dimethoxyphenyl)methylene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one features the 3,4-dimethoxyphenyl substituent, highlighting a structural similarity to N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide. This shared aromatic moiety could point to possible common features in their synthetic pathways or potential for similar biological activities related to this substituent. []

N-{[4-(5,9-Diethoxy-6-oxo-6,8-dihydro-7H-pyrrolo[3,4-g]quinolin-7-yl)-3-methylbenzyl]sulfonyl}-2-(2-methoxyphenyl)acetamide (MF498)

Compound Description: MF498 is a selective E prostanoid receptor 4 (EP4) antagonist that has shown efficacy in relieving joint inflammation and pain in rodent models of rheumatoid arthritis and osteoarthritis. It exhibits good tolerability with minimal gastrointestinal or renal toxicity. []

Relevance: While having a different core structure, MF498 possesses a sulfonamide group linked to an aryl group, which is also found in N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide. This structural similarity suggests potential for similar pharmacophoric features, particularly those related to interactions with protein targets or metabolic pathways involving the sulfonamide moiety. []

2H-Benzo[e]-[1,2,4]thiadiazine 1,1-Dioxide Derivatives

Compound Description: This group of compounds represents a series of novel 2H-benzo[e]-[1,2,4]thiadiazine 1,1-dioxide derivatives designed as PI3Kδ inhibitors. The introduction of a 5-indolyl or 3,4-dimethoxyphenyl substituent at a specific position significantly enhanced their potency. []

Relevance: The presence of the 3,4-dimethoxyphenyl substituent in some potent 2H-benzo[e]-[1,2,4]thiadiazine 1,1-dioxide derivatives indicates a structural relationship with N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide. This similarity could suggest the possibility of utilizing the 3,4-dimethoxyphenyl moiety as a key pharmacophore for targeting specific biological pathways, including those related to PI3Kδ inhibition. []

1,4-Diaryl-5-trifluoromethyl-1H-1,2,3-triazoles

Compound Description: This class of compounds, including J147 [N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N'-(3-methoxybenzylidene)acetohydrazide], has shown promise in treating Alzheimer's disease. Several derivatives with varying aryl substituents have been synthesized and their structures confirmed by X-ray crystallography. []

Relevance: While structurally distinct from N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide, the 1,4-diaryl-5-trifluoromethyl-1H-1,2,3-triazoles share the feature of having two aryl substituents on a heterocyclic core. This general structural similarity allows for comparison of their molecular properties, potential for binding to biological targets, and exploration of structure-activity relationships based on variations in their aryl substituents. []

1-ferrocenyl­methyl-2-(4-methoxy­phenyl)-1H-benz­imidazole and 2-(3,4-di­methoxy­phenyl)-1-ferrocenyl­methyl-1H-benz­imid­az­ole

Compound Description: These two compounds are (ferrocenylmethyl)benzimidazoles that incorporate either a 4-methoxyphenyl or a 3,4-dimethoxyphenyl group. They are considered model electroactive compounds for applications as anion sensors and antimalarials. []

Relevance: 2-(3,4-di­methoxy­phenyl)-1-ferrocenyl­methyl-1H-benz­imid­az­ole shares the 3,4-dimethoxyphenyl substituent with N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide. This common structural element, along with the benzimidazole moiety, suggests potential similarities in their chemical reactivity, interactions with biological systems, and potential for electrochemical applications. []

Transition-Metal Polymers from Imidazole Dicarboxylates

Compound Description: This category encompasses a series of coordination polymers constructed using multifunctional imidazole dicarboxylates as spacers. These polymers incorporate transition metals like copper, cobalt, and nickel, and exhibit diverse structural features and properties, including fluorescence. [, ]

Relevance: The imidazole dicarboxylates used in these polymers, specifically those incorporating 3-methoxyphenyl or 3,4-dimethoxyphenyl groups, demonstrate a structural connection to N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide through the shared presence of these aromatic moieties. This similarity suggests a potential for utilizing these imidazole dicarboxylates as building blocks for synthesizing compounds structurally related to the target compound, or for exploring their coordination chemistry with various metals. [, ]

2,4-Diaminopyrido[3,2-d]pyrimidine Analogues of Piritrexim

Compound Description: This group of compounds comprises 21 analogues of piritrexim (PTX), a dihydrofolate reductase (DHFR) inhibitor. These analogues target DHFR from Pneumocystis carinii, Toxoplasma gondii, and rat liver, exhibiting varying inhibitory potencies and selectivities. []

Relevance: While structurally distinct from N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide, the 2,4-diaminopyrido[3,2-d]pyrimidine analogues of piritrexim share the feature of incorporating aromatic substituents, including 4-methoxyphenyl and 3,4-dimethoxyphenyl groups. This commonality allows for comparison of their structure-activity relationships and exploration of how variations in aromatic substituents influence their interactions with DHFR enzymes. []

Methyl (E)-3-(3,4-dimethoxyphenyl)propenoate

Compound Description: Methyl (E)-3-(3,4-dimethoxyphenyl)propenoate is an organic compound identified in the n-hexane extract of Leonotis nepetaefolia. Its structure was confirmed through spectroscopic analysis. []

Relevance: This compound and N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide both share the 3,4-dimethoxyphenyl moiety. This suggests a possible connection in their biosynthesis within Leonotis nepetaefolia or potential for similar chemical reactivity due to this shared structural feature. []

2-(3,4-dimethoxyphenyl)-N-[4-(4-methoxyphenyl)-tetrahydropyran-4-ylmethyl]-acetamide

Compound Description: 2-(3,4-dimethoxyphenyl)-N-[4-(4-methoxyphenyl)-tetrahydropyran-4-ylmethyl]-acetamide is a mycochemical identified in the methanolic extract of Pluteus cervinus mushroom. In silico molecular docking analysis suggests it may possess anti-diabetic and antioxidant properties. []

Relevance: This compound shares the 3,4-dimethoxyphenyl and 4-methoxyphenyl substituents with N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide. This structural similarity, particularly the presence of the two aryl groups, could indicate potential for similar biological activities or shared elements in their metabolic pathways. []

N-sulfonyl Monocyclic β-Lactams

Compound Description: This class of compounds consists of novel cis monocyclic β-lactams synthesized via Staudinger cycloaddition reactions. These β-lactams were further modified to yield N-sulfonyl derivatives by treatment with various sulfonyl chlorides. []

Relevance: While their core structure differs from N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide, the N-sulfonyl monocyclic β-lactams share the presence of a sulfonamide group, indicating a potential for similar chemical reactivity or pharmacophoric features related to this functional group. []

2-(4-bromo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25B-NBOMe)

Compound Description: 25B-NBOMe is a potent psychedelic drug with hallucinogenic effects. Its presence in a forensic case involving blunt craniofacial trauma highlights its potential for inducing significant aberrant behavior. []

Relevance: While structurally distinct from N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide, 25B-NBOMe shares the presence of multiple methoxyphenyl groups, indicating a possible relationship in their synthesis or potential for similar pharmacophoric features related to these aromatic moieties. []

Quinoline Derivatives with Anticancer Activity

Compound Description: This collection of compounds represents a series of quinoline derivatives, including acrylamides, chromenes, and benzochromenes, synthesized and evaluated for their cytotoxic activity against the MCF7 breast cancer cell line. []

Relevance: While these quinoline derivatives possess a distinct core structure compared to N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide, some of them incorporate the 3,4-dimethoxyphenyl substituent. This shared aromatic moiety could indicate a potential for similar biological activities or shared synthetic pathways related to this specific structural element. []

7-(4-methoxyphenyl)-9H-furo[2,3-f]chromen-9-one

Compound Description: This novel flavonoid, isolated from the bark of Millettia ovalifolia, displays significant inhibition of bovine carbonic anhydrase-II (CA-II). []

Relevance: While differing in its core structure, 7-(4-methoxyphenyl)-9H-furo[2,3-f]chromen-9-one possesses the 4-methoxyphenyl substituent, similar to N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide. This shared aromatic moiety could contribute to potential similarities in their interactions with biological targets or properties related to their aromatic rings. []

Compound Description: This group of compounds includes six nonpeptide antagonists, such as SR121463B and SR49059, that target the human V2-renal vasopressin receptor (V2R). Their binding sites and affinity for V2R were investigated using site-directed mutagenesis and molecular modeling. []

Relevance: While structurally distinct from N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide, the nonpeptide V2R antagonists, specifically SR49059, share the incorporation of a 3,4-dimethoxybenzenesulfonyl group. This commonality suggests potential similarities in their pharmacophoric features or metabolic pathways related to this specific sulfonyl group. []

1-(3,4‐Dimethoxyphenyl)‐N‐(2‐methoxyphenyl)‐5‐(3,4,5‐trimethoxyphenyl)‐1H‐1,2,4‐triazole‐3‐carboxamide

Compound Description: This newly synthesized combretastatin A‐4 analogue demonstrates potent anticancer activity against hepatocellular carcinoma (HCC) both in vitro and in vivo. Its mechanism of action involves tubulin protein inhibition and induction of apoptosis. []

Relevance: This compound and N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide share the presence of multiple methoxyphenyl groups, indicating a potential for similar pharmacophoric features, especially those related to interactions with protein targets or metabolic pathways involving these aromatic moieties. []

Compound Description: This series of synthetic N-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene-2-yl)-carboxamide derivatives, including compound 8 [4-(3,4-Dimethoxyphenyl)-N-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)butanamide], exhibit apoptotic effects on K562 human chronic myelogenous leukemia cells. []

Relevance: Compound 8 within this series specifically incorporates the 3,4-dimethoxyphenyl substituent, directly linking it structurally to N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide. This shared aromatic moiety could suggest a potential for similar biological activities or common elements in their structure-activity relationships, especially those related to inducing apoptosis in leukemia cells. []

Compound Description: These compounds, including three new lignans and one new phenylpropanoid, were isolated from the ethyl acetate extract of Canadian maple syrup. The new compounds include 5-(3′′,4′′-dimethoxyphenyl)-3-hydroxy-3-(4′-hydroxy-3′-methoxybenzyl)-4hydroxymethyl-dihydrofuran-2-one and 2,3-dihydroxy-1-(3,4-dihydroxyphenyl)-1-propanone. []

Relevance: While structurally distinct from N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide, the identified lignans and phenylpropanoid share the feature of incorporating a 3,4-dimethoxyphenyl or 3,4-dihydroxyphenyl moiety. This structural similarity, particularly the presence of the dimethoxy or dihydroxy substitution pattern on the phenyl ring, suggests a potential for similar biosynthetic pathways or chemical reactivity related to these aromatic groups. []

3,4‐methylenedioxymethamphetamine (MDMA)

Compound Description: MDMA, commonly known as Ecstasy, is a psychoactive drug with stimulant and hallucinogenic effects. It was detected in a forensic case involving blunt craniofacial trauma, highlighting its potential for inducing aberrant behavior. []

Relevance: While structurally distinct from N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide, MDMA shares the presence of a di-substituted aromatic ring. This general structural feature could point to potential similarities in their pharmacophoric features, especially those related to interactions with neurotransmitter systems. []

Compound Description: Verapamil, a calcium antagonist, is metabolized in human coronary endothelial cells primarily via N-desmethylation and/or N-desalkylation, yielding metabolites such as D-617 [2-(3,4-dimethoxyphenyl)-5-amino-2-isopropylvaleronitrile]. Additional metabolites include O-demethylated products. []

Relevance: The verapamil metabolite D-617 shares the 3,4-dimethoxyphenyl substituent with N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide, suggesting a potential for similar pharmacophoric features or metabolic pathways related to this specific aromatic moiety. []

(N-(4-methoxyphenyl)methylene]-1H-benzimidazol-2-amine, (N-(3,4-dimethoxyphenyl)methylene]-1H-benzimidazol-2-amine, and (N-(3,4,5-trimethoxyphenyl)methylene]-1H-benzimidazol-2-amine

Compound Description: These benzimidazole derivatives were synthesized and screened for their in vitro anticancer activity against HeLa and PC3 cells. Only (N-(4-methoxyphenyl)methylene]-1H-benzimidazol-2-amine showed moderate cytotoxic effects towards HeLa cells. []

Relevance: (N-(3,4-dimethoxyphenyl)methylene]-1H-benzimidazol-2-amine is structurally related to N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide as both compounds incorporate the 3,4-dimethoxyphenyl moiety. This structural similarity could indicate potential for similar biological activities or shared elements in their synthetic pathways. []

DTZ323, a Diltiazem Derivative

Compound Description: DTZ323, a novel derivative of diltiazem, exhibits high-affinity binding to rabbit skeletal muscle L-type Ca++ channels. It demonstrates selectivity for the benzothiazepine binding site, with a higher affinity than diltiazem. []

Relevance: DTZ323 [3-(acetyloxy)-5-[2-[[2-(3,4-dimethoxyphenyl)ethyl]-methylamino]eth yl]-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepine-4(5H)-one] incorporates both the 3,4-dimethoxyphenyl and 4-methoxyphenyl groups, directly linking it structurally to N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide. This shared structural feature could indicate potential for similar biological activities, particularly those related to interactions with calcium channels, or common elements in their metabolic pathways. []

7'-(3',4'-dihydroxyphenyl)-N-[(4-methoxyphenyl)ethyl]propenamide and 7'-(4'-hydroxy,3'-methoxyphenyl)-N-[(4-butylphenyl)ethyl]propenamide

Compound Description: These two new compounds, isolated from Cuscuta reflexa, exhibit strong inhibitory activity against α-glucosidase. [, ]

Relevance: 7'-(3',4'-dihydroxyphenyl)-N-[(4-methoxyphenyl)ethyl]propenamide shares the 4-methoxyphenyl group with N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide. This structural similarity, particularly the presence of the methoxyphenyl substituent, could suggest a potential for similar biological activities or shared elements in their biosynthetic pathways. [, ]

1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol and 1-(4-Hydroxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)propan-1-one

Compound Description: These compounds are lignin substructure model compounds, representing diaryl ethers with Cα-carbonyl and Cα-hydroxyl groups. They are substrates for an extracellular lignin peroxidase produced by the actinomycete Streptomyces viridosporus. []

Relevance: Both 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol and 1-(4-Hydroxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)propan-1-one incorporate a methoxyphenyl group, similar to N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide. This shared aromatic moiety could indicate a potential for similar chemical reactivity or common elements in their metabolic pathways, particularly those related to oxidation by peroxidases. []

1-(4-Methoxyphenyl)-2-(phenyl)ethan-1-one

Compound Description: 1-(4-Methoxyphenyl)-2-(phenyl)ethan-1-one is a diaryl ethane with a Cα-carbonyl group, serving as a lignin substructure model compound. It is a substrate for an extracellular lignin peroxidase produced by Streptomyces viridosporus. []

Relevance: This compound shares the 4-methoxyphenyl substituent with N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide. This shared aromatic feature could indicate a potential for similar chemical reactivity, particularly regarding oxidation by peroxidases, or possible common elements in their metabolic pathways. []

1,7-bis(3,4-dimethoxyphenyl)-hepta-1,6-dien-3,5-dion (Dimethylcurcumin)

Compound Description: Dimethylcurcumin is a derivative of curcumin, a natural compound found in turmeric. It readily forms complexes with various transition metals. []

Relevance: Dimethylcurcumin shares the 3,4-dimethoxyphenyl substituent with N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide, highlighting a potential for similar chemical reactivity or coordination chemistry with metals due to this common structural feature. []

Properties

Product Name

N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide

IUPAC Name

2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-methoxyanilino)acetamide

Molecular Formula

C17H20N2O6S

Molecular Weight

380.4 g/mol

InChI

InChI=1S/C17H20N2O6S/c1-23-13-6-4-12(5-7-13)19(11-17(18)20)26(21,22)14-8-9-15(24-2)16(10-14)25-3/h4-10H,11H2,1-3H3,(H2,18,20)

InChI Key

JUZAFPYYCWVLMY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N(CC(=O)N)S(=O)(=O)C2=CC(=C(C=C2)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.